Glyasperin A

描述

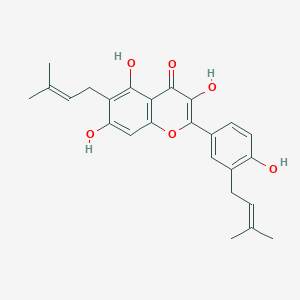

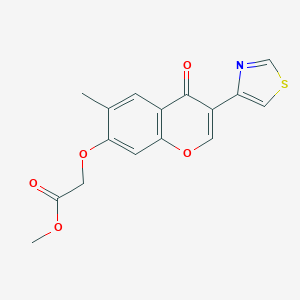

Glyasperin A is a flavonoid compound that has been isolated from the acetone extract of the leaves of Macaranga gigantea . It has been proven to have potential anticancer properties .

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. It is naturally isolated from the leaves of Macaranga gigantea .

Molecular Structure Analysis

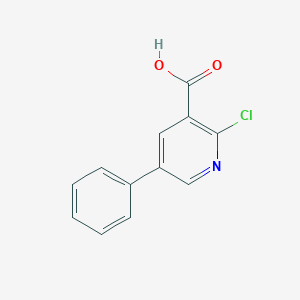

The molecular weight of this compound is 422.47 and its formula is C25H26O6 . The SMILES representation of its structure is O=C1C(O)=C(C2=CC=C(O)C(C/C=C(C)\\C)=C2)OC3=CC(O)=C(C/C=C(C)\\C)C(O)=C13 .

科学研究应用

作用机制

Target of Action

Glyasperin A, a flavonoid isolated from the leaves of Macaranga indica, has been identified to have potential anticancer properties . The primary targets of this compound include STAT3, IL2RA, MMP1, and CXCL8 . These targets play crucial roles in cell proliferation, inflammatory response, cell growth, and tissue damage .

Mode of Action

This compound interacts with its targets leading to various changes in cellular functions. It may regulate cell growth by inhibiting the activation of MMP1, thus reducing tissue damage and cell death caused by excessive inflammatory response and promoting the growth of new tissues .

Biochemical Pathways

The therapeutic targets of this compound for atherosclerosis are mainly involved in serotonergic synapse, efferocytosis, arachidonic acid metabolism, chemical carcinogenesis-receptor activation, and platelet activation . These pathways play significant roles in inflammatory responses and oxidative stress .

Pharmacokinetics

It is known that this compound has a strong inhibitory effect on ntera-2 cellular proliferation, indicating its potential bioavailability .

Result of Action

This compound has been shown to strongly inhibit NTERA-2 cellular proliferation in a dose-dependent manner . It also induces cell cycle arrest at the S-phase and apoptosis in association with increasing compound concentrations . Furthermore, significant activation of the caspase-3 apoptotic enzyme under this compound treatment has been recorded .

生化分析

Biochemical Properties

Glyasperin A interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit NTERA-2 cellular proliferation in a dose-dependent manner . The compound also induces apoptosis in association with increasing compound concentrations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It strongly inhibits NTERA-2 cellular proliferation . In addition, it has been found to be more sensitive to NTERA-2 cancer stem cells than to the HEK-293A normal kidney embryonic cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It induces apoptosis in cells, which is associated with increasing compound concentrations . It also activates the caspase-3 apoptotic enzyme .

属性

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)25-24(30)23(29)21-20(31-25)12-19(27)17(22(21)28)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCCZOWAHHBCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162054 | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142474-52-0 | |

| Record name | Glyasperin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity associated with Glyasperin A?

A1: this compound has demonstrated significant antioxidant and antimelanogenesis properties. [, , ]

Q2: What potential applications are suggested for this compound based on its antimelanogenesis activity?

A3: Its ability to reduce melanin production makes it a potential candidate for development as a skin-whitening agent in cosmetic applications. []

Q3: Does this compound exhibit any anti-cancer properties?

A4: this compound has shown cytotoxic activity against various cancer cell lines, including P-388 murine leukemia cells and human breast (MCF-7) and colon (HT-29 and HCT-116) cancer cell lines. [, , ]

Q4: How does this compound's cytotoxic activity compare to other known anti-cancer agents?

A5: While it exhibits cytotoxic effects, its potency can vary depending on the cell line. For example, it demonstrated moderate activity against MCF-7 cells compared to the positive control drug vincristin. []

Q5: Has this compound shown any potential as a therapeutic agent against COVID-19?

A6: Computational studies using molecular docking suggest that this compound could be a potential inhibitor of SARS-CoV-2. It showed strong binding affinity to the spike glycoprotein, potentially preventing virus entry into host cells. [, , ] It also displayed good binding affinity to the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. []

Q6: Has this compound been tested in clinical trials for COVID-19 treatment?

A6: Currently, there is no evidence of this compound being tested in clinical trials for COVID-19 treatment. The existing research is primarily based on computational studies and in vitro experiments.

Q7: What are the natural sources of this compound?

A9: this compound has been primarily isolated from the roots of the licorice plant (Glycyrrhiza aspera). [] It has also been found in the propolis of stingless bees, specifically Tetragonula biroi Friese nests. [, , , ]

Q8: What extraction methods are commonly used to isolate this compound?

A10: this compound is typically extracted using solvents like dichloromethane or methanol, followed by various chromatographic techniques for separation and purification. [, , ]

Q9: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C26H28O6, and its molecular weight is 436.49 g/mol. []

Q10: What spectroscopic data is used to characterize this compound?

A12: The structure of this compound has been elucidated using various spectroscopic methods, including UV-Vis, IR, HRESIMS, 1D NMR (1H-NMR and 13C-NMR), and 2D NMR (HMBC and HMQC). [, , , , ]

Q11: How does this compound interact with its molecular targets?

A13: While the precise mechanism of action of this compound is still under investigation, computational studies suggest that it interacts with its target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. [, , ]

Q12: What are the downstream effects of this compound binding to its targets?

A14: The downstream effects are dependent on the specific target. For example, binding to the SARS-CoV-2 spike glycoprotein may block viral entry into host cells, while binding to Mpro could inhibit viral replication. [, ] Its anti-melanogenic effect is thought to be mediated through modulation of melanin synthesis pathways, but the exact mechanism requires further elucidation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)

![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)